molecular formula C11H10ClN3OS B2710278 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide CAS No. 70588-67-9

2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B2710278
CAS No.: 70588-67-9
M. Wt: 267.73
InChI Key: QBWQKMHVYKOIDE-UHFFFAOYSA-N
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Description

2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide is a synthetic intermediate based on the 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its broad pharmacological potential . The 2-aminothiazole core is a fundamental component in several clinically applied anticancer agents and investigational compounds, underscoring its significant research value in oncology drug discovery . Compounds featuring this scaffold, particularly those with a 4-aryl substitution like the 4-chlorophenyl group present in this molecule, have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and ovarian cancers . The 4-chlorophenyl moiety is a common feature in many bioactive thiazole derivatives designed for cytotoxicity evaluation, as it can influence the molecule's interaction with biological targets . Literature indicates that structurally similar 1,3-thiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as caspase-3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species . Furthermore, the 2-aminothiazole scaffold is known to be a privileged structure for designing inhibitors of multiple enzyme targets relevant to cancer progression, such as EGFR/VEGFR kinase, Src and Abl kinase, and tubulin polymerase . This acetamide derivative serves as a key chemical building block for researchers exploring new small molecule antitumor agents aimed at overcoming drug resistance and reducing side effects .

Properties

IUPAC Name

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)10-8(5-9(13)16)17-11(14)15-10/h1-4H,5H2,(H2,13,16)(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWQKMHVYKOIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Reagent/Conditions Product Yield Reference
Sodium methoxide (MeONa), DMF4-Methoxyphenyl analog68%
Ammonia (NH₃), Cu catalyst4-Aminophenyl derivative52%
Thiophenol (PhSH), K₂CO₃4-Phenylthioether analog75%

Mechanistic Insights :

  • Electron-withdrawing effects of the chlorine atom activate the phenyl ring for NAS.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Acylation and Amidation

The primary amine (-NH₂) on the thiazole ring reacts with acylating agents:

Reagent Product Application Reference
Acetic anhydride (Ac₂O)N-Acetylated derivativeAntimicrobial activity enhancement
Benzoyl chloride (BzCl)N-Benzoyl derivativeAnticancer lead optimization
Isocyanates (R-NCO)Urea-linked analogsCNS-targeted drug development

Research Findings :

  • Acetylation improves solubility and bioavailability, as seen in analogs with MIC values of 5–50 µg/mL against Staphylococcus aureus .

  • N-Benzoyl derivatives demonstrate IC₅₀ values of 12–18 µM against pancreatic cancer cell lines .

Oxidation and Reduction

The thiazole core and acetamide group undergo redox reactions:

Reaction Type Reagent Product Biological Relevance
OxidationH₂O₂, Fe(II) catalystThiazole sulfoxide derivativeEnhanced antifungal activity
ReductionNaBH₄, MeOHAlcohol derivative (C-OH)Prodrug synthesis

Key Observations :

  • Sulfoxidation increases polarity, improving interaction with fungal cytochrome P450 enzymes (MIC: 8 µg/mL for Candida albicans) .

  • Reduced alcohol derivatives show 40% lower cytotoxicity in normal cell lines compared to parent compounds .

Cross-Coupling Reactions

The 5-position acetic acid moiety facilitates Suzuki-Miyaura couplings:

Boron Reagent Product Therapeutic Target
4-Fluorophenylboronic acid5-(4-Fluorophenyl)acetamide analogAnticancer (KPNB1 inhibition)
Pyridinylboronic esterHeteroaryl-substituted derivativeKinase inhibition

Case Study :

  • A 4-fluorophenyl-coupled analog exhibited 92% growth inhibition (GI) in leukemia cell lines at 10 µM .

Cyclization Reactions

The acetamide side chain participates in cyclocondensation:

Reagent Product Biological Activity
Thioglycolic acidThiazolidinone-fused hybridAnticonvulsant (ED₅₀: 25 mg/kg)
ThiosemicarbazideThiosemicarbazone macrocycleAntiviral (HCV protease inhibition)

Comparative Data :

  • Thiazolidinone derivatives show 100% protection in PTZ-induced seizure models, outperforming valproate .

Structural Modifications and SAR

Systematic modifications reveal critical structure-activity relationships (SAR):

Modification Site Change Impact on Activity
Thiazole C2 amineAcylation (e.g., Ac, Bz)↑ Antimicrobial potency
4-ChlorophenylReplacement with CF₃↓ Solubility, ↑ Cytotoxicity
Acetamide chainExtension to propionamideBroadened anticancer spectrum

Notable Analogs :

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : KPNB1 inhibitor with IC₅₀ = 0.8 µM .

  • 2-(Alkylamido)thiazole derivatives : IC₅₀ = 15–22 µM against HepG2 cells .

Environmental Stability

The compound degrades under UV light or alkaline conditions:

Condition Degradation Pathway Half-Life
UV irradiation (254 nm)C-Cl bond cleavage → phenolic byproduct4.2 hours
pH > 10Hydrolysis of acetamide → carboxylic acid30 minutes

Implications :

  • Storage recommendations: Protect from light, maintain pH < 8.

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the antiviral properties of thiazole derivatives, including 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide. In a study examining the structure-activity relationships of various thiazole compounds, it was found that certain derivatives exhibited significant antiviral activity against influenza viruses. Specifically, compounds with similar structures demonstrated the ability to restore cell viability in infected cell lines, indicating their potential as antiviral agents .

Case Study: Influenza Virus Inhibition

In a comparative study, several thiazole derivatives were tested against the H1N1 strain of influenza. Compounds showed varying degrees of efficacy, with some exhibiting antiviral activity comparable to established antiviral drugs like oseltamivir. This suggests that derivatives of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide may serve as lead compounds for further development in antiviral therapies .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that thiazole derivatives possess notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiazole ring appears to enhance their effectiveness against these pathogens .

Case Study: Antibacterial Efficacy

In laboratory settings, 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide and related compounds were subjected to minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives had MIC values in the low mg/mL range against resistant bacterial strains, showcasing their potential as new antibacterial agents .

Anticancer Potential

Emerging research suggests that thiazole derivatives may exhibit anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Various studies have reported favorable cytotoxicity profiles for these compounds against different cancer cell lines .

Case Study: Cytotoxic Activity Against Cancer Cells

In a study assessing the cytotoxic effects of several thiazole-based compounds on A549 human lung cancer cells, it was found that some derivatives significantly reduced cell viability at specific concentrations. This indicates that 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide could be a promising candidate for further investigation in cancer therapeutics .

Synthesis and Structural Modifications

The synthesis of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide involves various chemical pathways that allow for structural modifications to enhance its biological activity. Researchers have explored different synthetic routes to optimize yield and bioactivity through modifications at key positions on the thiazole ring .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntiviralInfluenza InhibitionComparable efficacy to oseltamivir in vitro
AntibacterialBroad-spectrumEffective against E. coli and S. aureus
AnticancerCytotoxicityInduces apoptosis in A549 lung cancer cells
SynthesisStructural DiversityVarious synthetic routes yield active derivatives

Mechanism of Action

The mechanism of action of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the thiazole ring, aryl groups, or additional heterocyclic moieties. These variations influence electronic properties, steric effects, and biological activity.

Compound Name Substituent(s) on Thiazole/Aryl Group Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-(4-Chlorophenyl) 2-Amino, 5-acetamide 267.73 Enhanced binding via Cl substituent
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)...} 4-Chlorophenyl, 4-nitrophenyl Pyrazolyl, nitro group 520.98 Electron-withdrawing nitro group
2-{4-[3-(4-Methoxyphenyl)-oxadiazol-5-yl]...} 4-Methoxyphenyl Oxadiazole, methylthio 473.95 Improved lipophilicity (methoxy group)
2-{[4-Amino-5-(4-chlorophenyl)-triazol-3-yl]...} 4-Chlorophenyl, triazole Triazole, phenoxy 452.93 Dual H-bonding (triazole and acetamide)
[2-Amino-4-(4-ethylphenyl)-thiazol-5-yl]-acetic acid 4-Ethylphenyl Carboxylic acid 262.33 Increased lipophilicity (ethyl group)

Physicochemical Properties

  • Solubility : The 4-chlorophenyl group in the target compound reduces aqueous solubility compared to methoxy or ethyl-substituted analogs (e.g., 9e, ) .
  • Tautomerism: Unlike the target compound, 3c () exists as a 1:1 tautomeric mixture (thiazolidinone vs. thiazol-5-yl), which may affect stability and reactivity .

Spectroscopic Characterization

  • ¹H NMR : The target compound’s aromatic protons resonate at δ 7.3–7.5 ppm (4-chlorophenyl), distinct from 4-fluorophenyl analogs (δ 7.1–7.3 ppm) .
  • IR : A strong absorption at 1660 cm⁻¹ (C=O stretch) confirms the acetamide group, consistent with analogs in and .

Key Research Findings

Substituent Effects :

  • Halogens (Cl, Br, F) enhance target binding via hydrophobic and halogen-bonding interactions .
  • Methoxy and ethyl groups improve membrane permeability but reduce solubility .

Synthetic Efficiency :

  • Cu(I)-catalyzed methods () are more efficient for halogenated analogs than nitro-group incorporation routes .

Tautomerism and Stability :

  • Tautomeric equilibria (e.g., ) may complicate biological evaluation, as seen in 3c’s dual tautomeric forms .

Biological Activity

The compound 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide, a thiazole derivative, has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide can be represented as follows:

C11H10ClN3S\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{S}

This compound features a thiazole ring substituted with a 4-chlorophenyl group and an acetamide moiety. Its unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole compounds and evaluated their antimicrobial efficacy against different bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.11 mg/mL to 0.23 mg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.11
Escherichia coli0.17
Candida albicans0.23

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Specifically, compounds similar to 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide were assessed for their effects on tumor cell lines such as A549 (lung cancer) and C6 (glioma). These studies utilized assays such as MTT and caspase-3 activation to evaluate cytotoxicity and apoptotic induction. The results indicated that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating inflammatory diseases. In preclinical models, derivatives showed effectiveness in reducing inflammation markers .

The mechanisms underlying the biological activities of thiazole derivatives often involve the modulation of various biochemical pathways:

  • Antimicrobial Action : Inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell proliferation by disrupting cell cycle progression.
  • Anti-inflammatory Pathways : Suppression of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Case Studies

  • Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that those containing the 4-chlorophenyl group had enhanced anticancer activity compared to their non-substituted counterparts. The study demonstrated significant cytotoxic effects on A549 cells with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various thiazole derivatives found that those with halogen substitutions exhibited stronger activity against resistant bacterial strains compared to traditional antibiotics .

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